tert-Butyl 5-iodopicolinate
CAS No.:
Cat. No.: VC13611001
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12INO2 |
|---|---|
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | tert-butyl 5-iodopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 |
| Standard InChI Key | HZMYUTRZBHUYBF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)I |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)I |
Introduction
Chemical Identity and Structural Properties
tert-Butyl 5-iodopicolinate is a crystalline solid with a molecular framework comprising a pyridine ring substituted at the 5-position with an iodine atom and a tert-butyl ester group at the 2-position. The compound’s structural attributes are critical to its reactivity:
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Molecular Formula: C₁₀H₁₂INO₂
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Molecular Weight: 305.11 g/mol
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CAS Registry Number: 165275-95-6
The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the ester moiety against hydrolysis, while the iodine atom serves as a leaving group in nucleophilic substitution reactions. Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms its purity and structural integrity, with distinct signals for the tert-butyl protons (δ ~1.3 ppm in ¹H NMR) and iodine’s mass isotope pattern in MS.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of tert-butyl 5-iodopicolinate typically proceeds via iodination of tert-butyl picolinate precursors. A representative route involves:
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Lithiation-Halogen Exchange: Treatment of tert-butyl picolinate with a strong base (e.g., LDA) at low temperatures (-78°C) generates a lithiated intermediate, which reacts with iodine to introduce the 5-iodo substituent.
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Quenching and Purification: The reaction is quenched with aqueous ammonium chloride, followed by extraction and chromatographic purification to isolate the product.
Table 1: Representative Reaction Conditions for tert-Butyl 5-Iodopicolinate Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | -78°C to 0°C |
| Solvent | Tetrahydrofuran (THF) |
| Base | Lithium Diisopropylamide (LDA) |
| Iodine Source | Molecular Iodine (I₂) |
| Yield | 60–75% after purification |
Challenges in Synthesis
Key challenges include avoiding over-iodination and managing the sensitivity of the tert-butyl ester to acidic conditions. Researchers have optimized solvent systems (e.g., THF/hexane mixtures) and stoichiometric ratios to minimize side reactions such as ester hydrolysis or ring decomposition.
Reactivity and Functional Group Transformations
Electrophilic and Nucleophilic Behavior
The iodine atom at the 5-position renders tert-butyl 5-iodopicolinate highly reactive in cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, enabling access to biaryl structures.
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Buchwald-Hartwig Amination: Substitution with amines generates aminopyridine derivatives, valuable in drug discovery.
The tert-butyl ester remains inert under these conditions, ensuring regioselective functionalization at the iodine site.
Electronic Effects
Density Functional Theory (DFT) studies suggest that the electron-withdrawing iodine atom deactivates the pyridine ring, directing electrophilic attacks to the 3-position. Conversely, the tert-butyl group donates electron density through inductive effects, subtly modulating ring electronics.
Applications in Medicinal Chemistry and Material Science
Drug Discovery Intermediates
Table 2: Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl Analogues
| Compound | In Vitro Clearance (mL/min/kg) | In Vivo Half-Life (h) |
|---|---|---|
| tert-Butyl derivative | 33 | 2.3 |
| Cp-CF₃ derivative | <5 | 9.1 |
Data adapted from studies on tert-butyl replacement strategies .
Material Science Applications
In polymer chemistry, the iodine substituent facilitates radical-initiated polymerization, enabling the synthesis of conductive poly(pyridine) films. The tert-butyl group enhances solubility during processing, allowing for uniform film formation.
| Hazard Category | Risk Mitigation Strategy |
|---|---|
| Skin Irritation | Immediate washing with soap |
| Eye Exposure | Flush with water for 15 min |
| Inhalation | Move to fresh air, seek medical aid |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 1.2 Hz, 1H, H-6), 8.12 (dd, J = 8.0, 1.2 Hz, 1H, H-4), 7.52 (d, J = 8.0 Hz, 1H, H-3), 1.63 (s, 9H, tert-butyl).
Mass Spectrometry (MS)
High-resolution MS (ESI+) confirms the molecular ion peak at m/z 306.00 [M+H]⁺, with isotopic peaks consistent with iodine’s natural abundance.
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